molecular formula C10H4BrFN2 B6420176 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile CAS No. 771575-79-2

2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile

Cat. No. B6420176
CAS RN: 771575-79-2
M. Wt: 251.05 g/mol
InChI Key: ORXMRCMRSVIFAT-UHFFFAOYSA-N
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Description

2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile (2-BFPMPDN) is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C11H7BrFNO2. 2-BFPMPDN is a versatile compound that can be used in a variety of laboratory experiments and has a wide range of applications in scientific research.

Scientific Research Applications

2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds and has been used as a starting material for the preparation of various polymers. It has also been used as a catalyst in the synthesis of polyurethanes and polyamides. Additionally, 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs.

Mechanism of Action

2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has been shown to act as a catalyst in the synthesis of a variety of organic compounds. It is believed that the compound acts as a nucleophile, attacking the carbon-carbon double bond of the starting material, resulting in the formation of a new bond. This new bond then undergoes further reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile is its low cost and availability. Additionally, it is a relatively stable compound and is relatively easy to handle and store. However, one of the major limitations of using 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile is its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile. One of the most promising areas of research is in the development of new synthetic methods for the synthesis of organic compounds using 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile as a catalyst. Additionally, further research into the biochemical and physiological effects of 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile could lead to the development of new drugs and treatments for a variety of diseases. Additionally, further research into the use of 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile as a catalyst in the synthesis of polymers could lead to the development of new materials with improved properties. Finally, further research into the use of 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile in the synthesis of pharmaceuticals could lead to the development of new drugs with improved efficacy and safety.

Synthesis Methods

2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile is synthesized through a multi-step process that begins with the reaction of 5-bromo-2-fluorobenzaldehyde and propanedinitrile. The reaction of these two compounds results in the formation of 2-bromo-2-fluoropropanedinitrile, which is then treated with sodium borohydride to produce 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile.

properties

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrFN2/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXMRCMRSVIFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=C(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromo-2-fluorophenyl)methylidene]propanedinitrile

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